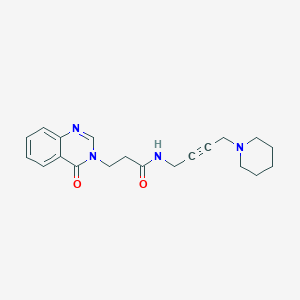
3-(4-oxoquinazolin-3(4H)-yl)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-oxoquinazolin-3(4H)-yl)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)propanamide is a useful research compound. Its molecular formula is C20H24N4O2 and its molecular weight is 352.438. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(4-oxoquinazolin-3(4H)-yl)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)propanamide is a derivative of the quinazoline family, which has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is C19H24N4O, with a molecular weight of 324.43 g/mol. The structure includes a quinazoline moiety, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H24N4O |
| Molecular Weight | 324.43 g/mol |
| LogP | 2.531 |
| Polar Surface Area | 51.942 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
Antimicrobial Activity
Research indicates that quinazoline derivatives exhibit significant antimicrobial effects. A study evaluated the antimicrobial activity of several derivatives, including those related to 3-(4-oxoquinazolin-3(4H)-yl) compounds, using the tube dilution technique against various bacterial strains. The results showed that certain derivatives demonstrated comparable efficacy to standard antibiotics like ciprofloxacin and fluconazole .
Anticancer Activity
The anticancer potential of quinazoline derivatives has been explored extensively. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation in vitro. The MTT assay results indicated that some derivatives exhibited significant cytotoxicity against various cancer cell lines, although they were less potent than established chemotherapeutics like 5-fluorouracil .
The mechanism by which quinazoline derivatives exert their biological effects often involves interaction with specific cellular targets. Molecular docking studies suggest that these compounds may inhibit key enzymes involved in cancer cell metabolism and growth. For instance, some studies have indicated that quinazoline derivatives can inhibit angiogenesis and modulate cytokine production, which are crucial processes in tumor development and progression .
Case Studies
- Antimicrobial Efficacy : A recent study synthesized a series of quinazoline-based compounds and tested their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed that certain compounds had minimum inhibitory concentrations (MICs) comparable to standard treatments, highlighting their potential as new antimicrobial agents .
- Anticancer Potential : In another investigation focusing on the anticancer properties of related compounds, a series of quinazoline derivatives were tested against human cancer cell lines. The findings revealed that specific structural modifications enhanced their cytotoxicity, suggesting a structure–activity relationship (SAR) that could guide future drug design .
属性
IUPAC Name |
3-(4-oxoquinazolin-3-yl)-N-(4-piperidin-1-ylbut-2-ynyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c25-19(21-11-4-7-14-23-12-5-1-6-13-23)10-15-24-16-22-18-9-3-2-8-17(18)20(24)26/h2-3,8-9,16H,1,5-6,10-15H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNKXHDARNQGNOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC#CCNC(=O)CCN2C=NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














